HJC0149

Vue d'ensemble

Description

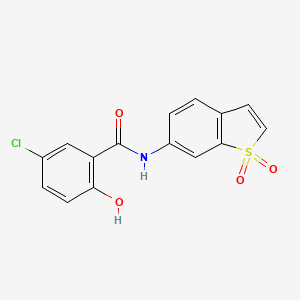

HJC0149 is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, substituted with a chlorine atom, a hydroxyl group, and a dioxidobenzo[b]thienyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HJC0149 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

Introduction of the Chlorine Atom: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Dioxidobenzo[b]thienyl Moiety: This step involves the coupling of the chlorinated benzamide with a dioxidobenzo[b]thienyl derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Analyse Des Réactions Chimiques

Types of Reactions

HJC0149 undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the dioxidobenzo[b]thienyl moiety to a simpler structure.

Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may result in an amide derivative.

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action

HJC0149 functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the progression of various cancers. By inhibiting STAT3, this compound disrupts cancer cell proliferation and survival pathways, making it a promising candidate for anticancer therapies.

Case Studies and Findings

Several studies have evaluated the efficacy of this compound against different cancer cell lines:

- Breast Cancer : this compound exhibited potent antiproliferative effects against breast cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations. In vitro studies demonstrated that modifications to the compound could enhance its biological activity further .

- Pancreatic Cancer : Similar results were observed in pancreatic cancer models, where this compound showed significant inhibition of cell growth. The compound's ability to induce apoptosis in these cancer cells has been documented extensively, highlighting its therapeutic potential .

Neurobiological Applications

This compound has also been investigated for its effects on neural stem cells (NSCs) and motor neuron differentiation:

- Enhancing Neuronal Differentiation : In vitro experiments indicated that this compound increased the expression of HB9 mRNA, a marker for motor neuron differentiation, while simultaneously reducing astrogliogenesis (the formation of astrocytes from neural stem cells). This suggests that this compound may play a role in promoting neuronal lineage commitment .

Pharmacological Insights

Bioavailability and Drug-Like Properties

The structural modifications of this compound have been rationally designed to improve its oral bioavailability and overall pharmacological properties. Studies indicate that compounds derived from this compound, such as HJC0416, have shown promising results both in vitro and in vivo, indicating their potential for further development as therapeutic agents .

Data Table: Summary of Research Findings on this compound

| Study | Cell Type | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Breast Cancer Cell Line | MDA-MB-231 | Low nanomolar | Significant antiproliferative effect |

| Pancreatic Cancer Cell Line | PANC-1 | Low micromolar | Induction of apoptosis |

| Neural Stem Cells | Human NSCs | 0.5 | Increased HB9 expression; reduced GFAP+ |

| In Vivo Study | Nude Mice Tumor Model | N/A | Suppressed tumor growth |

Mécanisme D'action

The mechanism of action of HJC0149 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzamide, 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-, hydrochloride: This compound shares a similar core structure but differs in the presence of an aminopropoxy group.

Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-methoxy-: Similar to the target compound but with a methoxy group instead of a hydroxyl group.

Uniqueness

HJC0149 is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Propriétés

Numéro CAS |

1430330-65-6 |

|---|---|

Formule moléculaire |

C15H10ClNO4S |

Poids moléculaire |

335.75 |

Nom IUPAC |

5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19) |

Clé InChI |

ZILFZUFDNNFSHO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HJC0149; HJC-0149; HJC 0149; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.